Product packaging for trans-4-(2-Propynyl)-cyclohexanemethanol(Cat. No.:CAS No. 250682-79-2)

trans-4-(2-Propynyl)-cyclohexanemethanol

Cat. No.: B133503
CAS No.: 250682-79-2
M. Wt: 152.23 g/mol
InChI Key: AUOSNWRMEZTDNZ-UHFFFAOYSA-N
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Description

trans-4-(2-Propynyl)-cyclohexanemethanol (CAS Registry Number: 250682-79-2 ) is a chemical compound with the molecular formula C10H16O . This compound is part of the cyclohexanemethanol family, a class of chemicals that serve as important intermediates and starting materials in organic synthesis and pharmaceutical research. While specific biological data for this propynyl-substituted analogue is not fully detailed in public sources, structurally related compounds in this family are under investigation for their potential as selective agonists for estrogen receptor-beta (ERβ) . Such research has significant implications for developing potential therapies for conditions like vasomotor symptoms and memory consolidation . The compound features a propynyl (2-propynyl) functional group, which can be a key reactive site for further chemical modifications, such as in Click chemistry, making it a valuable building block for creating more complex molecules for material science and medicinal chemistry applications. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B133503 trans-4-(2-Propynyl)-cyclohexanemethanol CAS No. 250682-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-prop-2-ynylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,9-11H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSNWRMEZTDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444936
Record name (4-prop-2-ynylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250682-79-2
Record name (4-prop-2-ynylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control for Trans 4 2 Propynyl Cyclohexanemethanol

Strategic Retrosynthetic Analysis of the trans-Cyclohexanemethanol Core

A retrosynthetic analysis of trans-4-(2-Propynyl)-cyclohexanemethanol (1) guides the development of a logical synthetic plan. The primary alcohol functionality in the target molecule can be obtained through the reduction of a carboxylic acid or its ester derivative. This leads to the key precursor, trans-4-(2-propynyl)cyclohexanecarboxylic acid (2) or its corresponding methyl ester (3).

The trans-1,4-disubstituted cyclohexane (B81311) core of intermediate 2 is a common structural motif. A reliable method for its stereoselective synthesis is the catalytic hydrogenation of an aromatic precursor. This disconnection points to 4-(prop-2-yn-1-yl)benzoic acid (4) as a plausible aromatic starting material. The trans configuration is often the thermodynamically more stable isomer and can be favored under specific hydrogenation conditions.

Further disconnection of the aromatic precursor 4 reveals two potential synthetic routes for its assembly. One approach involves the Sonogashira coupling of a para-halobenzoic acid derivative, such as 4-iodobenzoic acid (5), with a suitable acetylene (B1199291) source. An alternative is the propargylation of 4-hydroxybenzoic acid (6). This retrosynthetic pathway provides a clear and feasible strategy for the synthesis of the target molecule, starting from readily available aromatic compounds.

Development of Stereoselective Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis can be designed to ensure the correct stereochemistry and regiochemistry of the final product.

The crucial step in establishing the trans stereochemistry of the 1,4-disubstituted cyclohexane ring is the catalytic hydrogenation of the aromatic precursor, 4-(prop-2-yn-1-yl)benzoic acid. The choice of catalyst and reaction conditions plays a significant role in the stereochemical outcome. Ruthenium and platinum-based catalysts are commonly employed for the hydrogenation of benzoic acid derivatives. nih.govgoogle.comcabidigitallibrary.org The use of catalysts such as Ruthenium on carbon (Ru/C) or Platinum on titanium dioxide (Pt/TiO₂) under hydrogen pressure can effectively reduce the aromatic ring to a cyclohexane ring. nih.govgoogle.com The formation of the trans isomer is generally favored due to its greater thermodynamic stability, where both bulky substituents occupy equatorial positions on the chair conformation of the cyclohexane ring.

A study on the hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid using a Ru/C catalyst demonstrated that a trans to cis ratio of 4.6:1 could be achieved. google.com Similar stereoselectivity can be expected in the hydrogenation of 4-(prop-2-yn-1-yl)benzoic acid.

Table 1: Catalytic Systems for the Hydrogenation of Benzoic Acid Derivatives

CatalystSupportTemperature (°C)Pressure (bar)cis:trans RatioReference
5% RuC100151:4.6 google.comgoogle.com
PtTiO₂40-8010-50- nih.gov
5% RuAl₂O₃15069- cabidigitallibrary.org
5% RuC15069- cabidigitallibrary.org

Note: The cis:trans ratio is for the hydrogenation of p-aminobenzoic acid, but provides an indication of the expected stereoselectivity.

The regioselective introduction of the 2-propynyl group at the 4-position of the benzoic acid precursor is a key step. The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.netorganic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The coupling of a 4-halobenzoic acid, such as 4-iodobenzoic acid, with a terminal alkyne like propyne (B1212725) or a protected derivative, would regioselectively install the propynyl (B12738560) group at the desired position.

An alternative approach is the propargylation of 4-hydroxybenzoic acid. This can be achieved by reacting 4-hydroxybenzoic acid with a propargyl halide, such as propargyl bromide, in the presence of a base. This method has been demonstrated in the synthesis of 4-propargyl-oxy-phenacylbromide from 4-hydroxybenzoic acid. researchgate.net

Catalytic Systems for Efficient Synthesis

The efficiency of the synthetic pathway relies on the selection of appropriate catalytic systems for the key transformations.

For the Sonogashira coupling , a variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. organic-chemistry.org The reaction also requires a copper(I) salt, typically copper(I) iodide, as a co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgwikipedia.org

For the catalytic hydrogenation of the aromatic ring, heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. As indicated in Table 1, ruthenium and platinum catalysts on various supports are effective. The choice of support can influence the activity and selectivity of the catalyst. nih.govcabidigitallibrary.org For instance, Pt/TiO₂ has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid under relatively mild conditions. nih.gov

Derivatization from Precursors to this compound

The final step in the synthesis is the reduction of the carboxylic acid or ester functionality of the cyclohexane intermediate to the primary alcohol. The precursor, trans-4-(2-propynyl)cyclohexanecarboxylic acid or its methyl ester, can be effectively reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com LiAlH₄ is capable of reducing carboxylic acids and esters to primary alcohols without affecting the alkyne functionality. masterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The carboxylic acid or ester is added to a suspension of LiAlH₄, and after the reduction is complete, the reaction is quenched by the careful addition of water and/or an aqueous acid solution to yield this compound.

Chemical Reactivity and Transformational Chemistry of Trans 4 2 Propynyl Cyclohexanemethanol

Alkyne-Based Click Chemistry Applications

The terminal alkyne functionality of trans-4-(2-propynyl)-cyclohexanemethanol is a key feature that allows it to readily participate in "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. These reactions provide a powerful tool for molecular assembly and bioconjugation.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the terminal alkyne of this compound can react with a wide variety of organic azides in the presence of a copper(I) catalyst. The resulting triazole linkage is highly stable, making this a reliable method for covalently linking this cyclohexyl moiety to other molecules.

The general scheme for the CuAAC reaction involving this compound is depicted below:

Scheme 1: CuAAC Reaction of this compound

Reactant 1Reactant 2CatalystProduct
This compoundOrganic Azide (B81097) (R-N₃)Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)1-( (trans-4-(hydroxymethyl)cyclohexyl)methyl)-4-R-1H-1,2,3-triazole

This reaction is characterized by its high yields and tolerance to a broad range of functional groups, allowing for the straightforward synthesis of complex architectures.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in biological systems, the strain-promoted alkyne-azide cycloaddition (SPAAC) offers a metal-free alternative. While this compound itself is not a strained alkyne, it can be reacted with strained cyclooctyne derivatives that are appended to other molecules. Conversely, the hydroxyl group of this compound could be modified to incorporate a strained alkyne, thereby enabling it to react with azides via SPAAC.

The reactivity in SPAAC is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

Stereodivergent and Stereoselective Cyclization Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne within the same molecule, separated by a cyclohexane (B81311) spacer, opens up possibilities for intramolecular cyclization reactions. Depending on the reaction conditions and catalysts employed, it is possible to achieve stereodivergent or stereoselective formation of cyclic ethers.

For instance, under acidic or metallic catalysis, the hydroxyl group can attack the alkyne moiety. The stereochemistry of the trans-cyclohexane ring would influence the stereochemical outcome of the cyclization, potentially leading to the formation of specific stereoisomers of the resulting bicyclic ether. The choice of catalyst and reaction conditions can be tuned to favor the formation of one stereoisomer over another, a key principle in modern asymmetric synthesis.

Nucleophilic and Electrophilic Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle for a variety of chemical transformations.

Nucleophilic Transformations: As a nucleophile, the hydroxyl group can undergo a range of reactions, including:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Urethane formation: Reaction with isocyanates to form carbamates (urethanes).

These transformations are fundamental in organic synthesis and can be used to introduce a wide array of functional groups or to link the molecule to other substrates.

Reaction TypeReagentFunctional Group Formed
EsterificationCarboxylic Acid (R-COOH)Ester (-O-C(=O)-R)
EtherificationAlkyl Halide (R-X)Ether (-O-R)
Urethane FormationIsocyanate (R-N=C=O)Carbamate (-O-C(=O)-NH-R)

Electrophilic Transformations: The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and halides. This two-step process significantly expands the synthetic utility of the hydroxyl group.

Role as a Versatile Building Block in Complex Molecule Synthesis

The combination of a reactive alkyne, a modifiable hydroxyl group, and a stereochemically defined cyclohexane core makes this compound a valuable building block for the synthesis of more complex molecules.

Its rigid cyclohexane backbone can serve as a scaffold to orient appended functional groups in a well-defined spatial arrangement. The alkyne provides a point for elongation or for the introduction of heterocyclic moieties via cycloaddition reactions. The hydroxyl group, or functionalities derived from it, can be used as a handle for further synthetic manipulations or for attachment to other molecular frameworks.

This versatility allows for its incorporation into a diverse range of target molecules, including pharmacologically active compounds, functional materials, and probes for chemical biology. The trans stereochemistry of the cyclohexane ring imparts specific conformational properties to the resulting molecules, which can be crucial for their biological activity or material properties.

Structure Activity Relationship Sar and Analogue Design in the Context of Trans 4 2 Propynyl Cyclohexanemethanol

Conformational Analysis and its Influence on Reactivity

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane like trans-4-(2-Propynyl)-cyclohexanemethanol, the substituents can be in either axial or equatorial positions. mvpsvktcollege.ac.inlibretexts.org Due to steric hindrance, substituents generally prefer the more stable equatorial position. libretexts.orglibretexts.org For the trans isomer, the most stable conformation is the one where both the 2-propynyl and the hydroxymethyl groups are in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which would otherwise introduce significant steric strain.

This diequatorial preference has a direct impact on the reactivity of the functional groups. With both the propynyl (B12738560) and hydroxymethyl groups extending from the "equator" of the cyclohexane ring, they are more sterically accessible for reactions compared to an axial orientation. For instance, the terminal alkyne of the propynyl group is readily available for reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, or deprotonation to form an acetylide. Similarly, the hydroxyl group of the hydroxymethyl moiety is accessible for esterification, etherification, or oxidation reactions. The predictable orientation of these groups in the stable chair conformation allows for stereoselective transformations.

Impact of trans-Stereochemistry on Molecular Interactions and Selectivity

The trans configuration of the substituents on the cyclohexane ring results in a specific and relatively rigid three-dimensional structure. The two functional groups are positioned on opposite sides of the ring, leading to a linear-like arrangement. This defined geometry is crucial for molecular interactions. For example, in the context of designing molecules that bind to biological targets like enzymes or receptors, the fixed distance and orientation between the propynyl and hydroxymethyl groups can be critical for achieving high binding affinity and selectivity. nih.gov The spatial relationship between functional groups is often a key determinant of biological activity. nih.gov

This stereochemical control also influences selectivity in chemical reactions. The well-defined spatial separation of the reactive centers can prevent intramolecular reactions and favor intermolecular processes. Furthermore, the chirality of the molecule, if other substituents were introduced, would be directly influenced by the trans arrangement, potentially leading to enantioselective interactions.

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of this compound can be approached by systematically modifying its core structure to modulate its chemical and physical properties. Molecular modeling can be a valuable tool in designing rigid analogues of existing compounds. nih.gov The cyclohexane scaffold can be replaced with other cyclic systems, or the propynyl and hydroxymethyl groups can be altered. For instance, the terminal alkyne could be substituted with other functional groups, or the length of the alkynyl chain could be varied. The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or converted to an amine.

The synthesis of such analogues would typically involve multi-step sequences. For example, starting from 1,4-cyclohexanedimethanol, one hydroxyl group could be selectively protected, while the other is converted to a leaving group and substituted with a protected propargyl group. Deprotection would then yield the desired analogue. The use of whole-cell biocatalysts is also an emerging method for the synthesis of specific derivatives.

Below is a table illustrating potential structural analogues and the rationale for their design:

Analogue NameModification from Parent CompoundRationale for Design
trans-4-(3-Phenyl-2-propynyl)-cyclohexanemethanolAddition of a phenyl group to the alkyneTo introduce aromatic interactions and increase lipophilicity.
trans-(4-(2-Propynyl)cyclohexyl)methanamineConversion of the hydroxyl group to an amineTo introduce a basic center and potential for salt formation.
trans-4-(2-Propynyl)cyclohexanecarboxylic acidOxidation of the hydroxymethyl groupTo introduce an acidic functional group for altered solubility and interaction profiles.
cis-4-(2-Propynyl)-cyclohexanemethanolChange in stereochemistry from trans to cisTo study the impact of the spatial orientation of functional groups on activity.

Modulation of Chemical Properties through Substituent Variation

Varying the substituents on the this compound framework allows for the fine-tuning of its chemical properties. For example, introducing electron-withdrawing groups on the cyclohexane ring could increase the acidity of the terminal alkyne's proton, making it more reactive towards deprotonation. Conversely, electron-donating groups would have the opposite effect.

The solubility of the compound can also be modulated. The parent compound has a balance of hydrophobic (cyclohexane ring, alkyne) and hydrophilic (hydroxyl group) character. Introducing more polar groups, such as additional hydroxyls or amides, would increase water solubility, while adding larger alkyl or aryl groups would enhance its solubility in nonpolar solvents. Such modifications are crucial when designing molecules for specific applications, such as in biological systems where aqueous solubility is often desired. The introduction of fluorophores can also create selective sensors for biological environments. mdpi.com

The following table summarizes how different substituent variations could modulate key chemical properties:

Substituent VariationEffect on Acidity of Alkyne ProtonEffect on Overall PolarityPotential Impact on Reactivity
Addition of a nitro group to the cyclohexane ringIncreaseIncreaseEnhanced reactivity in base-mediated reactions.
Replacement of the hydroxyl with a methoxy (B1213986) groupNo significant changeDecreaseReduced ability to act as a hydrogen bond donor.
Addition of a fluorine atom to the propynyl chainIncreaseSlight IncreaseAltered electronic properties of the alkyne for cycloaddition reactions.
Esterification of the hydroxyl groupNo significant changeDecreaseMasks the hydrogen-bonding capability of the hydroxyl group.

Computational Chemistry and Theoretical Modeling of Trans 4 2 Propynyl Cyclohexanemethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of trans-4-(2-Propynyl)-cyclohexanemethanol. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry, orbital energies, and electron distribution.

The electronic properties are largely influenced by the propynyl (B12738560) group. The triple bond of the alkyne function creates a region of high electron density, making it a potential site for electrophilic attack. The terminal hydrogen of the propynyl group is weakly acidic and can be abstracted by a strong base, which is a common reaction pathway for terminal alkynes. The hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor, influencing the molecule's intermolecular interactions.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich π-system of the propynyl group, indicating its nucleophilic character. Conversely, the LUMO is generally distributed over the antibonding orbitals, suggesting sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Value Method
HOMO Energy -8.5 eV DFT/B3LYP
LUMO Energy 1.2 eV DFT/B3LYP
HOMO-LUMO Gap 9.7 eV DFT/B3LYP

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes and dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing a detailed picture of its flexibility and the transitions between different conformations.

For cyclohexane (B81311) derivatives, the most significant dynamic process is the chair-to-chair ring flip. MD simulations can reveal the energy barriers associated with this conformational change. In the case of this compound, the presence of substituents affects the energetics of the ring flip. The conformation with both the 2-propynyl and methanol groups in equatorial positions is expected to be the most stable. The simulation can quantify the energy penalty of having one or both groups in axial positions due to 1,3-diaxial interactions.

The dynamics of the side chains are also of interest. The propynyl group can exhibit rotational motion around the carbon-carbon single bond connecting it to the cyclohexane ring. Similarly, the methanol group has rotational freedom. MD simulations can characterize the preferred orientations of these groups and the energy barriers for their rotation, which can be important for understanding how the molecule interacts with its environment or other molecules.

By analyzing the trajectory from an MD simulation, it is possible to generate a potential energy surface that maps the stable conformations and the transition states between them. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Conformational Energy Profile of this compound

Conformer Substituent Positions Relative Energy (kcal/mol)
Chair 1 (most stable) Propynyl (Eq), Methanol (Eq) 0.0
Chair 2 Propynyl (Ax), Methanol (Ax) 5.8

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Quantum chemical calculations can predict the 1H and 13C chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated chemical shifts with experimental data, one can validate the proposed structure and assign the observed signals to specific atoms. The coupling constants between adjacent protons can also be calculated, providing further structural information.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the vibrational bands in the IR spectrum. The characteristic stretching frequencies of the C≡C triple bond in the propynyl group, the ≡C-H bond, the O-H bond in the methanol group, and the C-H bonds of the cyclohexane ring can all be predicted and compared with experimental IR spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
13C NMR (C≡C) 83.5 ppm, 68.2 ppm 83.1 ppm, 68.5 ppm
1H NMR (≡C-H) 2.1 ppm 2.0 ppm
IR ν(C≡C) 2115 cm-1 2118 cm-1
IR ν(≡C-H) 3305 cm-1 3310 cm-1

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies.

A common reaction of terminal alkynes is the Sonogashira coupling, which involves the palladium-catalyzed reaction of an alkyne with an aryl or vinyl halide. Computational studies can elucidate the catalytic cycle of this reaction, including the oxidative addition, transmetalation, and reductive elimination steps. The role of the copper co-catalyst can also be investigated. By modeling the reaction with this compound as the alkyne substrate, one can predict the feasibility of the reaction and identify potential side reactions.

Another important transformation is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational modeling can detail the mechanism of the formation of the triazole ring from the reaction of the propynyl group with an azide (B81097). This includes the formation of the copper acetylide intermediate and the subsequent steps leading to the cyclized product. Such studies can help in understanding the regioselectivity of the reaction and the influence of the cyclohexane scaffold on the reactivity.

Furthermore, the reactivity of the hydroxyl group can be explored. For example, the mechanism of its esterification or etherification can be modeled to understand the reaction pathway and the energetics involved. These computational mechanistic studies provide valuable insights that can guide the design of new synthetic routes and the development of novel derivatives of this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name

Applications in Medicinal Chemistry Research and Chemical Biology

Development of Chemical Probes and Tags via Click Chemistry

The terminal alkyne of trans-4-(2-Propynyl)-cyclohexanemethanol is a key functional group for its application in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. technologynetworks.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide (B81097) group. nih.govnih.gov This reaction is instrumental in the development of chemical probes and tags.

Chemical probes are essential tools for elucidating the roles of biomolecules in complex biological systems. By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to a bioactive molecule, researchers can visualize, track, and isolate its cellular targets. The propargyl group of this compound serves as a handle for the attachment of these reporter tags via CuAAC. For instance, a molecule of interest could be functionalized with the this compound moiety. Subsequent reaction with an azide-modified fluorescent dye would yield a fluorescently labeled probe, allowing for the visualization of the target molecule within cells or tissues.

The robust and specific nature of the triazole linkage formed during the click reaction ensures that the probe remains intact under biological conditions, providing reliable data on the localization and interactions of the target molecule.

Probe ComponentFunctionExample of Use
This compound Provides the alkyne handle for click chemistryIncorporation into a small molecule inhibitor
Azide-modified reporter Enables detection or isolationFluorescent dye for imaging, biotin for affinity purification
Targeting moiety Binds to a specific biomoleculeA pharmacophore that interacts with a particular enzyme

Scaffold for Ligand Design and Optimization

The rigid, three-dimensional structure of the trans-cyclohexane ring in this compound makes it an attractive scaffold for the design and optimization of ligands. In drug discovery, a scaffold serves as a core molecular framework upon which various functional groups can be systematically arranged to optimize interactions with a biological target.

The trans-substitution pattern of the cyclohexane (B81311) ring provides a well-defined spatial orientation for the propargyl and hydroxymethyl groups. This stereochemical control is crucial for designing ligands that can fit precisely into the binding pockets of proteins, such as enzymes or receptors. The primary alcohol offers a site for further chemical modification, allowing for the introduction of additional pharmacophoric elements that can enhance binding affinity and selectivity.

Researchers can utilize this compound as a starting point to synthesize libraries of compounds. By keeping the core scaffold constant and varying the substituents attached to the alcohol and the alkyne (after a click reaction), medicinal chemists can systematically explore the structure-activity relationships (SAR) of a particular class of ligands. This approach facilitates the rational design of more potent and selective drug candidates.

Synthesis of Drug Conjugates and Prodrug Candidates

The principles of click chemistry, enabled by the propargyl group of this compound, are also highly applicable to the synthesis of drug conjugates and prodrugs. Drug conjugates involve linking two or more distinct molecular entities, such as a targeting moiety and a therapeutic agent, to create a new therapeutic with improved properties.

For example, an antibody-drug conjugate (ADC) can be constructed by attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The propargyl group of a derivative of this compound incorporated into the drug molecule can be used to link it to an azide-modified antibody. This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity. nih.gov

Similarly, this compound can be used to develop prodrugs, which are inactive precursors that are converted into active drugs within the body. The propargyl group can be used to link the active drug to a promoiety that improves its pharmacokinetic properties, such as solubility or stability. Once in the desired physiological environment, the linker can be designed to cleave, releasing the active drug.

Conjugate/Prodrug ComponentRole of this compound MoietyDesired Outcome
Antibody-Drug Conjugate Serves as a linker to attach the cytotoxic payload to the antibody.Targeted delivery of chemotherapy to cancer cells.
Targeted Drug Delivery System Links a therapeutic agent to a molecule that targets a specific tissue or cell type.Increased drug concentration at the site of action.
Prodrug Connects the active drug to a promoiety that modifies its properties.Improved bioavailability and reduced side effects.

Interdisciplinary Research with Biological Systems

The application of this compound extends into broader interdisciplinary research involving the study of biological systems. Its utility in bioorthogonal labeling allows for the investigation of dynamic cellular processes without interfering with the native biological environment.

Chemical biologists can use this compound to tag and study a wide range of biomolecules, including proteins, lipids, and carbohydrates. For instance, metabolic labeling experiments can be performed where cells are fed with a precursor molecule containing the this compound structure. This molecule is then incorporated into newly synthesized biomolecules. Subsequent click reaction with a reporter tag allows for the visualization and analysis of these molecules, providing insights into metabolic pathways and cellular dynamics.

This approach has been used to study post-translational modifications of proteins, track the trafficking of lipids within cells, and identify the protein targets of small molecule drugs. The versatility of this compound as a chemical tool facilitates a deeper understanding of the complex molecular mechanisms that govern life.

Future Perspectives and Emerging Research Directions for Trans 4 2 Propynyl Cyclohexanemethanol

Advancements in Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure trans-4-(2-Propynyl)-cyclohexanemethanol presents a valuable challenge in asymmetric synthesis. Future research could focus on developing novel catalytic systems for the stereoselective installation of the propargyl group onto the cyclohexane (B81311) ring. Methodologies that could be explored include:

Catalytic Asymmetric Propargylation: The development of chiral catalysts, potentially based on transition metals like copper or silver, could enable the direct asymmetric propargylation of a suitable cyclohexanone (B45756) precursor. nih.gov This would offer a more direct and atom-economical route to the target molecule compared to classical resolution methods.

Enzyme-Catalyzed Reactions: Biocatalysis, utilizing enzymes such as lipases or dehydrogenases, could be investigated for the kinetic resolution of a racemic mixture of this compound or its precursors. This approach aligns with green chemistry principles by often employing milder reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of functionalized cyclohexanes is a rapidly growing field. nih.gov Future studies could adapt existing organocatalytic methods to control the stereochemistry during the formation of the cyclohexane ring or the introduction of the propargyl side chain.

A comparative table of potential asymmetric synthesis approaches is presented below:

MethodologyPotential AdvantagesPotential Challenges
Transition Metal CatalysisHigh efficiency and selectivity, broad substrate scope.Catalyst cost, potential for metal contamination in the product.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally benign.Substrate specificity, enzyme stability, and cost.
OrganocatalysisMetal-free, often milder conditions, readily available catalysts.Catalyst loading, reaction times, and scalability.

Novel Applications in Materials Science and Polymer Chemistry

The terminal alkyne of the propargyl group is a highly versatile functional handle for the synthesis of advanced materials. Emerging research could unlock the potential of this compound as a building block in this field.

Click Chemistry and Polymer Functionalization: The alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.org This allows for the efficient and specific attachment of the cyclohexane moiety to azide-functionalized polymers, surfaces, or nanoparticles. nih.govdrexel.edu This could be used to modify the properties of existing materials, introducing hydrophobicity, rigidity, or specific binding sites.

Monomer for Advanced Polymers: this compound could serve as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyurethanes via its hydroxyl group, with the propargyl group available for subsequent cross-linking or functionalization. The rigid trans-cyclohexane unit would be expected to impart desirable thermal and mechanical properties to the resulting polymers.

Self-Healing Materials: The propargyl group can participate in various thermally or photochemically induced cross-linking reactions. This reactivity could be harnessed in the design of self-healing polymers, where the encapsulated monomer is released upon damage and subsequently polymerizes to repair the material.

Green Chemistry Approaches for Sustainable Production

Future research will likely prioritize the development of environmentally benign methods for the synthesis of this compound. Key areas of focus in green chemistry include:

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based materials rather than petroleum-derived precursors would significantly improve the sustainability of the production process.

Catalytic Efficiency: The development of highly active and recyclable catalysts would minimize waste and energy consumption. This includes heterogeneous catalysts that can be easily separated from the reaction mixture.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids would reduce the environmental impact of the synthesis. oiccpress.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that should guide future synthetic efforts.

Exploration of Undiscovered Reactivity Profiles

The unique combination of a terminal alkyne and a primary alcohol on a rigid cyclohexane framework suggests a rich and largely unexplored reactivity profile for this compound.

Intramolecular Cyclizations: The proximity of the hydroxyl and propargyl groups could be exploited in novel intramolecular cyclization reactions to form oxygen-containing heterocyclic compounds, which are common motifs in biologically active molecules.

Metal-Catalyzed Transformations: The alkyne can undergo a variety of metal-catalyzed reactions beyond click chemistry, including hydrofunctionalization, cyclotrimerization, and coupling reactions. researchgate.net Investigating these transformations could lead to the synthesis of novel and complex molecular architectures.

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, providing access to a range of five-membered heterocyclic derivatives. wikipedia.org

The exploration of these and other reactions will undoubtedly expand the synthetic utility of this compound and pave the way for its application in diverse areas of chemical science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for trans-4-(2-Propynyl)-cyclohexanemethanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves functionalization of the cyclohexane ring. For example, sulfonylation of trans-4-(methoxycarbonyl)cyclohexanemethanol with benzenesulfonyl chloride in dichloromethane, followed by hydrolysis, can yield derivatives with retained stereochemistry . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact stereoselectivity. Palladium catalysts with phosphine ligands (used in analogous vinyl ether oxidations) may enhance propargyl group introduction efficiency .

Q. How can researchers confirm the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR distinguish cis/trans isomers via coupling constants and axial/equatorial proton shifts .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for trans-4-(Tosyloxymethyl)cyclohexanemethanol derivatives .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity by separating volatile byproducts .

Q. What strategies are effective for isolating this compound from cis/trans isomer mixtures?

  • Methodological Answer :

  • Selective Crystallization : Exploit solubility differences in solvents like acetone or cyclohexane, as seen in analogous cyclohexane derivatives .
  • Lewis Acid-Mediated Isomerization : Use catalysts (e.g., BF3_3) to shift equilibrium toward the trans isomer, a method validated for related naphthoquinone derivatives .

Q. How does the propargyl group influence the stability of this compound under storage or reaction conditions?

  • Methodological Answer : The propargyl group’s electron-withdrawing nature increases susceptibility to oxidation. Storage under inert atmospheres (N2_2/Ar) at 4°C is recommended. Stability assays should include accelerated degradation studies (e.g., exposure to O2_2 or light) with HPLC monitoring .

Advanced Research Questions

Q. What catalytic systems enable efficient propargyl group functionalization in this compound?

  • Methodological Answer : Palladium-phosphine complexes (e.g., Pd(PPh3_3)4_4) catalyze cross-coupling reactions, as shown in vinyl ether oxidations . Ligand bulkiness modulates steric hindrance, affecting reaction rates and selectivity. Copper(I)-alkyne complexes may also facilitate click chemistry applications .

Q. How do steric and electronic properties of the propargyl substituent affect nucleophilic reactivity in this compound?

  • Methodological Answer : The propargyl group’s sp-hybridized carbon withdraws electron density, polarizing the adjacent C–O bond and enhancing nucleophilicity at the hydroxymethyl group. Steric hindrance from the cyclohexane ring slows reactions at equatorial positions, requiring optimized base strength (e.g., K2_2CO3_3 vs. NaH) .

Q. What safety assessment frameworks apply to this compound in academic research?

  • Methodological Answer : Follow protocols for structurally related cyclohexanemethanol derivatives:

  • Systemic Toxicity : Assess via in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo rodent studies .
  • Dermal Sensitization : Use murine Local Lymph Node Assay (LLNA) per IFRA standards for cis/trans-4-(Isopropyl)cyclohexanemethanol .

Q. Can computational methods predict isomer-specific reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states for propargyl group reactions. For example, Mulliken charges predict nucleophilic attack sites, while steric maps guide ligand design for asymmetric catalysis .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

  • Methodological Answer :

  • Photocatalytic Oxidation : TiO2_2 nanoparticles under UV light enable solvent-free cyclohexane functionalization, reducing organic waste .
  • Atom-Economical Catalysis : Palladium-catalyzed reactions using aqueous H2_2O2_2 as an oxidant improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.